molecular formula C22H27FN4O2 B000231 Sunitinib CAS No. 557795-19-4

Sunitinib

Cat. No. B000231
M. Wt: 398.5 g/mol
InChI Key: WINHZLLDWRZWRT-ATVHPVEESA-N
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Description

Sunitinib malate is an oral, multitargeted tyrosine kinase inhibitor with significant anti-angiogenic and antitumor activities. It targets angiogenic pathways via vascular endothelial growth factor receptor and platelet-derived growth factor receptor, as well as pro-oncogenic pathways including the stem-cell factor receptor and FMS-like tyrosine kinase-3. Preclinical studies have shown its robust inhibitory action against these targets, supporting its therapeutic potential in malignancies such as renal cell carcinoma and gastrointestinal stromal tumor (Christensen, 2007).

Synthesis Analysis

The synthesis of Sunitinib and its analytical method development has been a focus to ensure its quantitative establishment in pharmaceutical dosage forms and biological fluids. The superior analytical methods, particularly HPLC and LC-MS/MS, underscore the importance of valid procedures for its qualitative and quantitative analysis (Seemaladinne, 2023).

Molecular Structure Analysis

Although specific papers focusing solely on the molecular structure analysis of Sunitinib were not identified in this search, it's known that its structure enables the inhibition of multiple receptor tyrosine kinases, which are implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer.

Chemical Reactions and Properties

Sunitinib's effectiveness and reliability in quality control analysis, therapeutic drug monitoring, pharmacokinetics, and bioavailability studies have been attributed to its chemical properties and reactions. Most methods for its estimation rely on advanced analytical techniques, reflecting the compound's complex chemical behavior and its interaction with biological matrices (AboulMagd & Abdelwahab, 2021).

Physical Properties Analysis

The physical properties of Sunitinib, which include its solubility, stability, and formulation characteristics, are crucial for its pharmacokinetic profile and bioavailability. These properties are essential for the drug's absorption, distribution, metabolism, and excretion processes, influencing its therapeutic efficacy and safety profile.

Chemical Properties Analysis

Sunitinib's chemical properties, such as its reactivity with biological targets, pharmacodynamic interactions, and its metabolism involving CYP3A4 enzymes, significantly contribute to its pharmacological effectiveness and interaction profile. The understanding of these properties is critical for optimizing its clinical use and managing potential drug-drug interactions (Bilbao-Meseguer et al., 2015).

Scientific Research Applications

Anti-Cancer Efficacy in Renal Cell Carcinoma

Sunitinib, a multitargeted tyrosine kinase inhibitor, is recognized for its effectiveness in treating various types of cancer, particularly metastatic renal cell carcinoma (RCC). It functions by inducing apoptosis and growth arrest in RCC tumor cells. This is closely linked with the inhibition of Stat3 activity, a key factor in RCC response to sunitinib. The reduction in Stat3 activity not only enhances the direct proapoptotic activity of sunitinib on tumor cells but also positively affects the tumor's immunologic microenvironment (Xin et al., 2009).

Potential for Treating Cognitive Impairments

Sunitinib has also been identified as a potent inhibitor of acetylcholinesterase (AChE) at submicromolar concentrations. In studies, it was found to decrease hippocampal and cortical AChE activity in mice, suggesting potential applications beyond cancer treatment. Sunitinib's ability to attenuate cognitive impairments in mice, similar to the effects of marketed AChE inhibitors used for Alzheimer's disease, indicates its potential utility in treating cognitive disorders (Huang et al., 2016).

Role in Angiogenesis and Lymphangiogenesis

Sunitinib's role extends to influencing the development of lymphatic networks in clear cell renal cell carcinomas. It has been shown to stimulate vegfc gene transcription, leading to the development of lymphatic vessels in experimental tumors. This aspect of sunitinib's action might contribute to understanding and managing patient relapse after sunitinib treatment, as it potentially induces the development of lymphatic vessels, which may contribute to treatment failure (Dufies et al., 2017).

Immunomodulatory Effects

Sunitinib has demonstrated significant immunomodulatory effects, particularly in reversing myeloid-derived suppressor cell (MDSC) accumulation and T-cell inhibition in metastatic renal cell carcinoma (RCC) patients. This immunomodulatory action of sunitinib highlights its potential in combination therapies, especially with immunotherapy, for treating certain tumor types (Ko et al., 2010).

Safety And Hazards

Sunitinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The treatment of RCC is likely to change dramatically in the next few years. Current research is investigating the clinical value of more intense treatments by combining multiple effective treatments for RCC . There are also ongoing studies investigating the role of MDM2 antagonism in sunitinib resistance and p53 activation .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
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Solubility

>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L
Record name Sunitinib
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Record name Sunitinib
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Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays., Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo., Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo., ... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ..., Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity., For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page.
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Record name Sunitinib
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Product Name

Sunitinib

Color/Form

Orange solid

CAS RN

557795-19-4
Record name Sunitinib
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Record name Sunitinib [INN:BAN]
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Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135,000
Citations
ED Deeks, GM Keating - Drugs, 2006 - Springer
… sunitinib may increase sunitinib exposure.[30] In healthy male volunteers, mean sunitinib C … by 58% and 69% after coadministration of sunitinib 10mg and ketoconazole 400 mg/day (p-…
Number of citations: 85 link.springer.com
LQM Chow, SG Eckhardt - Journal of clinical oncology, 2007 - ascopubs.org
… Sunitinib demonstrated robust antitumor activity in preclinical studies resulting not only in … approval of sunitinib for treatment of these two diseases. Studies investigating sunitinib alone …
Number of citations: 056 ascopubs.org
BI Rini - Expert opinion on pharmacotherapy, 2007 - Taylor & Francis
… of tumors after cessation of sunitinib occurred in only 6 mice and sunitinib retreatment led to … by a single sunitinib dose in these models. In fact, 20 mg/kg/day of sunitinib treatment in this …
Number of citations: 91 www.tandfonline.com
S Faivre, G Demetri, W Sargent… - Nature reviews Drug …, 2007 - nature.com
… This article reviews the effects of sunitinib on tumour angiogenesis, discusses the tumour … by sunitinib and the translational research that might be required to optimize the use of sunitinib…
Number of citations: 860 www.nature.com
RJ Motzer, BI Rini, RM Bukowski, BD Curti, DJ George… - Jama, 2006 - jamanetwork.com
… Sunitinib malate is an oral multitargeted tyrosine kinase … ObjectiveTo confirm the antitumor efficacy of sunitinib as second… InterventionRepeated 6-week cycles of sunitinib, 50 mg per day …
Number of citations: 586 jamanetwork.com
HK Gan, B Seruga, JJ Knox - Expert opinion on investigational …, 2009 - Taylor & Francis
… studies of sunitinib and other relevant agents. Results/conclusions: Sunitinib revolutionized the … Sunitinib also shows promise in several other tumor types that lack therapeutic options. …
Number of citations: 139 www.tandfonline.com
G Aparicio-Gallego, M Blanco, A Figueroa… - Molecular cancer …, 2011 - AACR
… undesirable sunitinib-associated side effects will help physicians to maximize efficacy of sunitinib … Here, we focus on new insights into molecular mechanisms that may mediate sunitinib-…
Number of citations: 136 aacrjournals.org
O Rixe, B Billemont, H Izzedine - Annals of Oncology, 2007 - annalsofoncology.org
… We aimed to retrospectively analyze a putative correlation between sunitinib … to sunitinib in mRCC. Early and intensive antihypertensive therapy with the goal of maintaining the sunitinib…
Number of citations: 230 www.annalsofoncology.org
M Atkins, CA Jones, P Kirkpatrick - Nature Reviews Drug Discovery, 2006 - nature.com
… In addition, sunitinib inhibits KIT and FLT3REF. 5. Sunitinib was highly efficacious in a number of preclinical tumour models and exhibited acceptable toxicity at efficacious doses5,6, …
Number of citations: 196 www.nature.com
TF Chu, MA Rupnick, R Kerkela, SM Dallabrida… - The Lancet, 2007 - thelancet.com
… sunitinib's effects on left ventricular ejection fraction (LVEF) and blood pressure. We investigated potential mechanisms of sunitinib-… the mode of action of sunitinib in mouse models and …
Number of citations: 185 www.thelancet.com

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